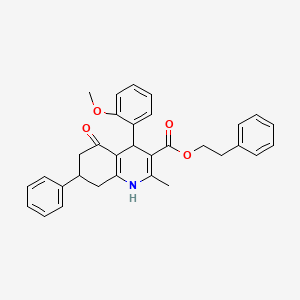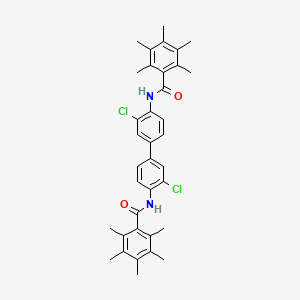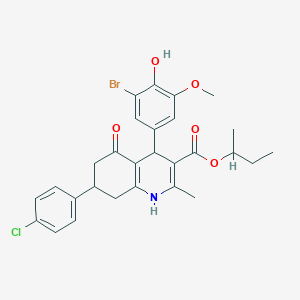
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea, also known as PTMU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTMU is a white crystalline solid that is soluble in water and organic solvents. In
Mecanismo De Acción
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing their harmful effects. It also has the ability to chelate metal ions, which can contribute to oxidative stress. N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea can protect against oxidative stress-induced damage in various cell types by reducing lipid peroxidation and increasing cell viability. It has also been shown to improve mitochondrial function and decrease inflammation. Additionally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been investigated for its potential use in the treatment of liver disease, as it has been shown to reduce liver damage in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea is its ability to protect against oxidative stress-induced damage in various cell types, making it a useful tool for studying the effects of oxidative stress on cells. However, one limitation is that N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been investigated for its potential use in the treatment of liver disease, and further research is needed to determine its efficacy in this area. Finally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea's ability to protect against oxidative stress-induced damage in various cell types makes it a promising tool for studying the effects of oxidative stress on cells, and further research is needed to fully understand its mechanism of action.
Métodos De Síntesis
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea can be synthesized through a multi-step process involving the reaction of 2,2,6,6-tetramethyl-4-piperidinol with propyl isocyanate. The resulting product is then treated with hydrochloric acid to yield N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea.
Aplicaciones Científicas De Investigación
N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been extensively studied for its potential use as a radical scavenger and antioxidant. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, liver cells, and heart cells. Additionally, N-propyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-propyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-6-7-14-11(17)15-10-8-12(2,3)16-13(4,5)9-10/h10,16H,6-9H2,1-5H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLQMNDAUNPNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1CC(NC(C1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)

![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)


![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)


![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)

